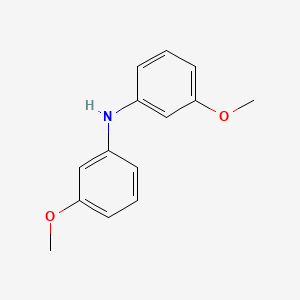
Calcium metaphosphate
概要
説明
Calcium metaphosphate is an inorganic compound with the chemical formula Ca(PO3)2. It is a type of metaphosphate, which are salts or esters of metaphosphoric acid. This compound is known for its unique properties and applications in various fields, including materials science, chemistry, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: Calcium metaphosphate can be synthesized through several methods. One common method involves the reaction of calcium carbonate (CaCO3) with metaphosphoric acid (HPO3) at high temperatures. The reaction proceeds as follows: [ \text{CaCO}_3 + 2 \text{HPO}_3 \rightarrow \text{Ca(PO}_3)_2 + \text{CO}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is often produced by heating a mixture of calcium phosphate and phosphoric acid. The mixture is heated to a temperature of around 800-1000°C, resulting in the formation of this compound. The process can be represented by the following reaction: [ \text{Ca}_3(\text{PO}_4)_2 + 4 \text{H}_3\text{PO}_4 \rightarrow 3 \text{Ca(PO}_3)_2 + 6 \text{H}_2\text{O} ]
化学反応の分析
Types of Reactions: Calcium metaphosphate undergoes various chemical reactions, including hydrolysis, condensation, and complexation. It is relatively stable and does not easily undergo oxidation or reduction reactions.
Common Reagents and Conditions:
-
Hydrolysis: In the presence of water, this compound can hydrolyze to form calcium phosphate and phosphoric acid. [ \text{Ca(PO}_3)_2 + \text{H}_2\text{O} \rightarrow \text{Ca}_3(\text{PO}_4)_2 + 2 \text{H}_3\text{PO}_4 ]
-
Condensation: this compound can undergo condensation reactions to form longer chains or cyclic metaphosphates.
Major Products: The major products formed from the hydrolysis of this compound are calcium phosphate and phosphoric acid. In condensation reactions, the products can include various polyphosphates and cyclic metaphosphates.
科学的研究の応用
Calcium metaphosphate has a wide range of applications in scientific research and industry:
Chemistry: It is used as a precursor for the synthesis of other phosphate compounds and as a reagent in various chemical reactions.
Medicine: It is explored for its use in drug delivery systems and as a component in dental materials.
作用機序
The mechanism of action of calcium metaphosphate in biological systems involves its interaction with calcium and phosphate ions. It can release these ions in a controlled manner, which is crucial for processes such as bone mineralization and tissue regeneration. The release of calcium and phosphate ions can activate various cellular pathways, promoting the growth and differentiation of osteoblasts and other cells involved in bone formation .
類似化合物との比較
Calcium metaphosphate can be compared with other calcium phosphate compounds, such as hydroxyapatite (Ca5(PO4)3(OH)), tricalcium phosphate (Ca3(PO4)2), and calcium pyrophosphate (Ca2P2O7):
特性
CAS番号 |
13477-39-9 |
|---|---|
分子式 |
CaHO3P |
分子量 |
120.06 g/mol |
InChI |
InChI=1S/Ca.HO3P/c;1-4(2)3/h;(H,1,2,3) |
InChIキー |
XDFNJBWMYYENEF-UHFFFAOYSA-N |
SMILES |
[O-]P(=O)=O.[O-]P(=O)=O.[Ca+2] |
正規SMILES |
O[P+](=O)[O-].[Ca] |
| 53801-86-8 123093-85-6 13477-39-9 |
|
物理的記述 |
Odourless, colourless crystals or white powde |
溶解性 |
Usually sparingly soluble in water. Soluble in acid medium |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














